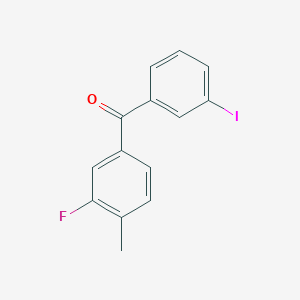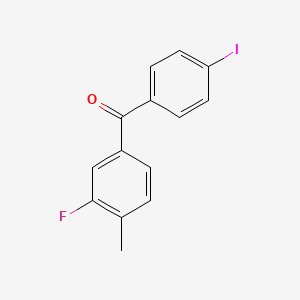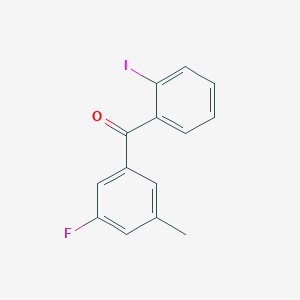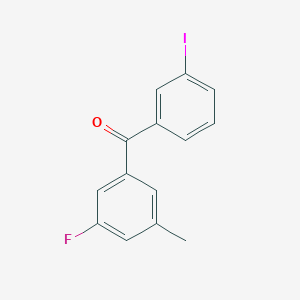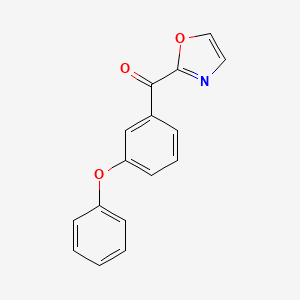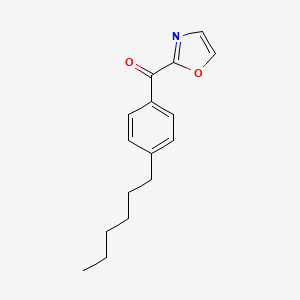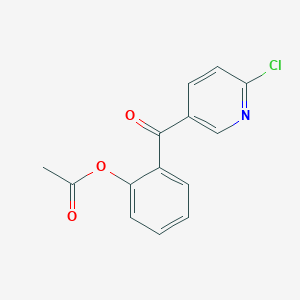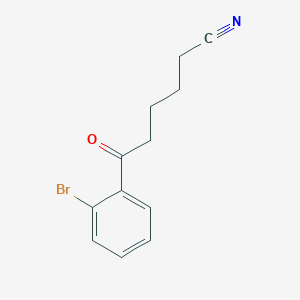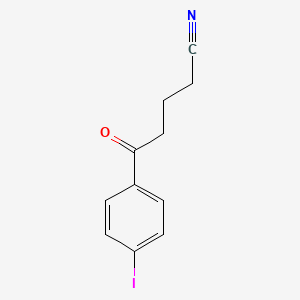
1-モルホリノ-2-(ピペラジン-1-イル)エタノン
説明
1-(Morpholinocarbonylmethyl)piperazine is a chemical compound with the molecular formula C10H19N3O2 . It is a substance class chemical .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Morpholinocarbonylmethyl)piperazine is characterized by a molecular weight of 213.28 and a molecular formula of C10H19N3O2 . The compound is achiral, with no defined stereocenters or E/Z centers .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Morpholinocarbonylmethyl)piperazine are characterized by a molecular weight of 213.28 and a molecular formula of C10H19N3O2 .科学的研究の応用
がん研究
“1-モルホリノ-2-(ピペラジン-1-イル)エタノン”と構造的に関連する化合物は、MCF-10A細胞などの癌細胞で細胞生存率の低下を引き起こすことが観察されており、オラパリブなどの既知の癌治療薬と同等のIC50値を示します .
酵素阻害
“1-モルホリノ-2-(ピペラジン-1-イル)エタノン”と類似のモイエティを持つシッフ塩基は、新規な膵臓リパーゼ阻害剤として同定されており、肥満などの病状の治療法開発に役立つ可能性があります .
創薬
“1-モルホリノ-2-(ピペラジン-1-イル)エタノン”に存在する構造モチーフは、チオピラノ[4,3-d]ピリミジン核を有するPI3K/mTOR阻害剤の合成に使用されており、これは新規薬剤の設計において重要です .
合成化学
“1-モルホリノ-2-(ピペラジン-1-イル)エタノン”の構造の一部であるピペラジンの誘導体は、様々な目的、例えば潜在的な治療用途を有する新規化合物ライブラリーの開発のために設計および合成されてきました .
作用機序
Target of Action
Compounds with morpholino and piperazine moieties have been known to interact with various biological targets .
Mode of Action
Morpholinos, in general, act by “steric blocking”, binding to a target sequence within an RNA, inhibiting molecules that might otherwise interact with the RNA .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit microtubule synthesis, cell cycle progression, angiogenesis, and induce apoptosis .
Pharmacokinetics
The compound’s molecular weight is 21328 , which is within the optimal range for drug-like properties, suggesting potential bioavailability.
Result of Action
Compounds with similar structures have been reported to have anti-inflammatory, anti-viral, and anti-psychotic properties .
Action Environment
It is generally recommended to store such compounds in a sealed, dry environment at ambient temperature .
生化学分析
Cellular Effects
1-(Morpholinocarbonylmethyl)piperazine has been shown to affect various types of cells and cellular processes. In cancer cells, for example, this compound can induce apoptosis, a process of programmed cell death. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, 1-(Morpholinocarbonylmethyl)piperazine can activate intrinsic mitochondrial signaling pathways, leading to the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . This results in DNA fragmentation and nuclear condensation, ultimately causing cell death.
Dosage Effects in Animal Models
The effects of 1-(Morpholinocarbonylmethyl)piperazine vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as inducing apoptosis in cancer cells. At high doses, 1-(Morpholinocarbonylmethyl)piperazine can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cytotoxicity, causing damage to healthy cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
1-(Morpholinocarbonylmethyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation into other chemical compounds. For example, this compound can undergo hydroxylation, a metabolic process that introduces a hydroxyl group into its structure, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity and efficacy, as well as its potential side effects .
Transport and Distribution
The transport and distribution of 1-(Morpholinocarbonylmethyl)piperazine within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 1-(Morpholinocarbonylmethyl)piperazine can localize to specific cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
1-(Morpholinocarbonylmethyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1-(Morpholinocarbonylmethyl)piperazine may localize to the mitochondria, where it can interact with mitochondrial proteins and influence cellular metabolism. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-morpholin-4-yl-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKJKUMLVQGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192927 | |
| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39890-46-5 | |
| Record name | 4-(1-Piperazinylacetyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39890-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039890465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39890-46-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(morpholinocarbonylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(MORPHOLINOCARBONYLMETHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HVU6A9LQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



